molecular formula C10H11N3O2 B164836 Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 129912-07-8

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B164836
CAS No.: 129912-07-8
M. Wt: 205.21 g/mol
InChI Key: OAIHCAUGAHMHOT-UHFFFAOYSA-N
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Description

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O2. It is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate can be synthesized through various methods. One common approach involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions, promoted by sodium hydroxide (NaOH). This method is efficient and scalable, providing high yields in a short time .

Industrial Production Methods

Industrial production often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These reactions typically require an aryl or carboxylate group at the β position for subsequent reduction and derivatization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate stands out due to its unique combination of an ethyl ester and amino group, which enhances its reactivity and potential for derivatization. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

ethyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIHCAUGAHMHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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